Cas no 2228980-20-7 (2-(3-amino-2-hydroxypropyl)-6-fluorophenol)

2-(3-Amino-2-hydroxypropyl)-6-fluorophenol is a fluorinated phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of fluorine enhances its reactivity and potential for selective modifications, while the amino and hydroxyl groups offer sites for further derivatization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs can contribute to the development of bioactive molecules. Its balanced polarity and functional group compatibility make it suitable for applications in medicinal chemistry, including the synthesis of potential drug candidates or specialty chemicals requiring precise molecular tuning.
2-(3-amino-2-hydroxypropyl)-6-fluorophenol structure
2228980-20-7 structure
商品名:2-(3-amino-2-hydroxypropyl)-6-fluorophenol
CAS番号:2228980-20-7
MF:C9H12FNO2
メガワット:185.195486068726
CID:6249973
PubChem ID:165975956

2-(3-amino-2-hydroxypropyl)-6-fluorophenol 化学的及び物理的性質

名前と識別子

    • 2-(3-amino-2-hydroxypropyl)-6-fluorophenol
    • 2228980-20-7
    • EN300-1801071
    • インチ: 1S/C9H12FNO2/c10-8-3-1-2-6(9(8)13)4-7(12)5-11/h1-3,7,12-13H,4-5,11H2
    • InChIKey: YHBVUNXTQZBYQV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1O)CC(CN)O

計算された属性

  • せいみつぶんしりょう: 185.08520679g/mol
  • どういたいしつりょう: 185.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

2-(3-amino-2-hydroxypropyl)-6-fluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1801071-0.5g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
0.5g
$1221.0 2023-09-19
Enamine
EN300-1801071-10.0g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
10g
$5467.0 2023-05-23
Enamine
EN300-1801071-0.1g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
0.1g
$1119.0 2023-09-19
Enamine
EN300-1801071-2.5g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
2.5g
$2492.0 2023-09-19
Enamine
EN300-1801071-0.25g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
0.25g
$1170.0 2023-09-19
Enamine
EN300-1801071-5.0g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
5g
$3687.0 2023-05-23
Enamine
EN300-1801071-1.0g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
1g
$1272.0 2023-05-23
Enamine
EN300-1801071-1g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
1g
$1272.0 2023-09-19
Enamine
EN300-1801071-5g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
5g
$3687.0 2023-09-19
Enamine
EN300-1801071-10g
2-(3-amino-2-hydroxypropyl)-6-fluorophenol
2228980-20-7
10g
$5467.0 2023-09-19

2-(3-amino-2-hydroxypropyl)-6-fluorophenol 関連文献

2-(3-amino-2-hydroxypropyl)-6-fluorophenolに関する追加情報

Exploring the Chemical Properties and Applications of 2-(3-Amino-2-Hydroxypropyl)-6-Fluorophenol (CAS No. 2228980-20-7)

The compound 2-(3-amino-2-hydroxypropyl)-6-fluorophenol, identified by the CAS registry number No. 2228980-20-7, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorine atom, which contribute to its versatile reactivity and biological activity. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

The synthesis of 2-(3-amino-2-hydroxypropyl)-6-fluorophenol involves a multi-step process that incorporates advanced organic chemistry techniques. Researchers have optimized reaction conditions to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. The presence of the amino group allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and selectivity.

Recent advancements in computational chemistry have provided deeper insights into the molecular structure and electronic properties of this compound. Quantum mechanical calculations have revealed that the fluorine atom plays a critical role in modulating the molecule's electronic distribution, thereby influencing its interaction with biological targets. This understanding has paved the way for the design of more effective drug candidates with improved pharmacokinetic profiles.

In terms of biological activity, No. 2228980-20-7 has demonstrated promising results in vitro studies, particularly in assays evaluating its potential as an anti-inflammatory and antimicrobial agent. Collaborative research efforts between academic institutions and pharmaceutical companies have further explored its mechanism of action, shedding light on its ability to inhibit key enzymes involved in inflammatory pathways.

The environmental impact of this compound has also been a subject of recent investigations. Studies conducted under controlled laboratory conditions have assessed its biodegradability and potential toxicity to aquatic organisms. These findings are crucial for ensuring that its production and use align with global environmental regulations and sustainability goals.

Looking ahead, the future of No. 2228980-20-7 lies in its application across diverse fields, including materials science and green chemistry. Its unique properties make it a valuable candidate for developing eco-friendly materials with tailored functionalities. Ongoing research is focused on exploring these possibilities while maintaining a strong emphasis on safety and efficiency.

In conclusion, No. 1 represents a significant advancement in chemical innovation, offering a wealth of opportunities for scientific exploration and practical applications. As research continues to uncover its full potential, this compound stands at the forefront of modern chemistry, poised to make meaningful contributions to various industries.

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